molecular formula C14H16N4O4 B2628685 1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899997-82-1

1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2628685
CAS No.: 899997-82-1
M. Wt: 304.306
InChI Key: UOPLCHPXQIGXCL-UHFFFAOYSA-N
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Description

1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines elements of oxazole and purine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and oxazole precursors. The reaction conditions may involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the oxazole ring and its subsequent fusion with the purine structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often require controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or as a probe in biochemical studies.

    Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes, such as targeting specific enzymes or receptors.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor, activator, or modulator. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1,6,7-trimethyl-3-(3-oxobutan-2-yl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione include other oxazole and purine derivatives, such as:

  • 2,3,3-trimethyl-3H-indole
  • 1,3,3-trimethoxybutane
  • 2-oxabicyclo[2.2.2]octan-6-ol, 1,3,3-trimethyl-, acetate

Uniqueness

What sets this compound apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties

Properties

IUPAC Name

4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4/c1-6(8(3)19)18-12(20)10-11(16(5)14(18)21)15-13-17(10)7(2)9(4)22-13/h6H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOPLCHPXQIGXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=NC3=C(N12)C(=O)N(C(=O)N3C)C(C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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